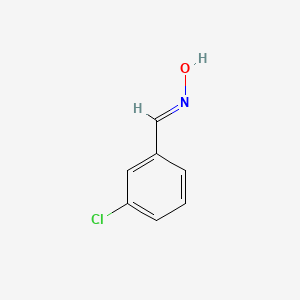
3-Chlorobenzaldehyde oxime
Descripción general
Descripción
3-Chlorobenzaldehyde oxime is an organic compound with the linear formula C7H6ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-Chlorobenzaldehyde oxime involves the reaction of 3-chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol containing sodium acetate, heated under reflux for 3 hours . Another method involves a visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters .Molecular Structure Analysis
The molecular structure of 3-Chlorobenzaldehyde oxime is characterized by its linear formula C7H6ClNO . It has a molecular weight of 155.585 .Chemical Reactions Analysis
The formation of oximes, such as 3-Chlorobenzaldehyde oxime, involves the reaction of hydroxylamine with aldehydes or ketones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .Aplicaciones Científicas De Investigación
Antioxidant Properties
Oximes, including derivatives like 3-Chlorobenzaldehyde oxime, have been studied for their potential antioxidant properties. A study investigated the antioxidant and toxic properties of a specific oxime, 3-(phenylhydrazono) butan-2-one oxime, in mice. This research found that the oxime could decrease hydrogen peroxide-induced lipid peroxidation in vitro and showed no toxicity signs in vivo, suggesting its potential as a safe antioxidant compound (Puntel et al., 2008).
Application in Vaccine Synthesis
Oximes, through oxime chemistry, have been used in the bioconjugation of proteins and polysaccharides for preparing conjugate vaccines. This technique involves functionalizing proteins and polysaccharides with aminooxy groups and aldehydes, which are then covalently linked via oxime formation. Such methods have been shown to simplify vaccine synthesis and increase yields. For example, mice immunized with pneumococcal type 14 conjugates made using oxime chemistry mounted significant anti-polysaccharide immune responses (Lees et al., 2006).
Role in Chemical Synthesis
3-Chlorobenzaldehyde oxime and its derivatives have applications in chemical synthesis. For instance, the Beckmann rearrangement of O-(chlorooxalyl)oximes with antimony pentachloride has been used to produce nitrilium hexachloroantimonates. This reaction demonstrates the utility of oximes in the preparation of complex organic compounds (Jochims et al., 1990).
Biocompatible Hydrogels Formation
Oxime Click chemistry, which involves oximes, has been employed to create biocompatible hydrogels supporting cell adhesion. These hydrogels have tunable mechanical properties and gelation kinetics and have been shown to support the incorporation and proliferation of mesenchymal stem cells, demonstrating their biocompatibility and potential in biomedical applications (Grover et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 3-chlorobenzenecarbaldehyde oxime is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. Oximes are known to reactivate AChE that has been inhibited by organophosphorus (OP) compounds .
Mode of Action
3-chlorobenzenecarbaldehyde oxime, like other oximes, undergoes the Beckmann rearrangement . This reaction involves the conversion of the oxime to an amide or nitrile, depending on the starting material . The oxime oxygen is converted to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .
Biochemical Pathways
The biochemical pathway primarily affected by 3-chlorobenzenecarbaldehyde oxime is the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and its breakdown by AChE. When AChE is inhibited by OP compounds, it leads to an accumulation of acetylcholine, causing overstimulation of the nerves. Oximes, such as 3-chlorobenzenecarbaldehyde oxime, can reactivate AChE, restoring the balance in the cholinergic pathway .
Pharmacokinetics
It is known that the effectiveness of oximes can vary depending on the specific op compound they are reacting with . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of 3-chlorobenzenecarbaldehyde oxime could be influenced by the presence of different OP compounds.
Result of Action
The primary result of the action of 3-chlorobenzenecarbaldehyde oxime is the reactivation of AChE . By reactivating AChE, oximes can counteract the effects of OP compounds, reducing overstimulation of the nerves and restoring normal function in the nervous system .
Action Environment
The action of 3-chlorobenzenecarbaldehyde oxime can be influenced by various environmental factors. For instance, the presence of different OP compounds can affect the compound’s efficacy
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODJOFVRYPMO-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzaldehyde oxime | |
CAS RN |
34158-71-9 | |
| Record name | Benzaldehyde, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile](/img/structure/B3024377.png)
![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B3024381.png)
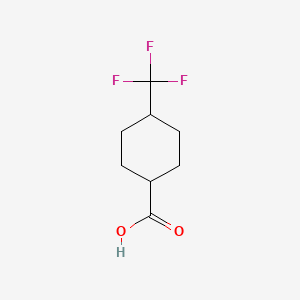


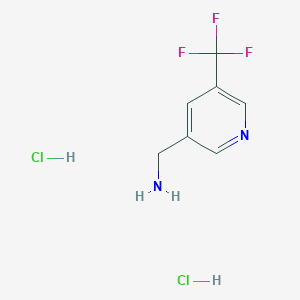
![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)
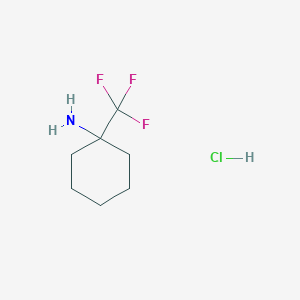

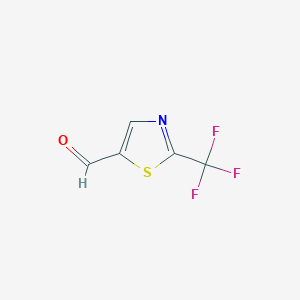
![O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B3024398.png)
